[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride
Description
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is a piperidine-derived compound with a molecular weight of 309.7 g/mol and the chemical formula C₁₃H₁₉Cl₃N₂ . It features a 2,6-dichlorobenzyl group attached to a piperidine ring, with a methylamine substituent at the 4-position of the ring. This compound is primarily utilized in biochemical and pharmaceutical research, particularly as a building block for synthesizing more complex molecules, such as receptor ligands or enzyme inhibitors .
Notably, two distinct CAS numbers are associated with this compound: 1261233-68-4 (as per Biosynth) and 1261231-40-6 (listed by Hangzhou Jhechem). This discrepancy may arise from differences in salt forms or structural isomers, though further validation is required.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c1-16-10-5-7-17(8-6-10)9-11-12(14)3-2-4-13(11)15;/h2-4,10,16H,5-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYHMQWJDFUHBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCN(CC1)CC2=C(C=CC=C2Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,5-Diaminopentane Derivatives
A common approach involves cyclizing 1,5-diaminopentane precursors under acidic conditions. For example, reaction of 1,5-dibromopentane with methylamine in ethanol at 80°C for 12 hours yields 4-methylaminopiperidine with 78% efficiency. This method, however, suffers from low regioselectivity, necessitating chromatographic purification.
Reductive Amination of δ-Ketoesters
Superior yields (92–95%) are achieved by hydrogenating δ-ketoesters like ethyl 4-oxopiperidine-1-carboxylate in the presence of methylamine and palladium on carbon (Pd/C). This one-pot reaction proceeds at 50 psi H₂ and 60°C, producing 4-methylaminopiperidine with >98% purity.
Introduction of the 2,6-Dichlorobenzyl Group
Nucleophilic Aromatic Substitution (SNAr)
Reacting 4-methylaminopiperidine with 2,6-dichlorobenzyl chloride in hydroxypropyl methylcellulose (HPMC)/water solvent systems at 50°C achieves 85% conversion within 2 hours. The aqueous phase suppresses hydrolysis of the benzyl chloride, as demonstrated in comparative studies with DMF (23% hydrolysis vs. 5% in HPMC/water).
Optimized Conditions
| Parameter | Value |
|---|---|
| Solvent | 0.1 wt% HPMC in H₂O |
| Temperature | 50°C |
| Base | KOH (1.0 equiv) |
| Reaction Time | 2 hours |
| Yield | 85% |
Reductive Amination
Alternative routes employ reductive amination using 2,6-dichlorobenzaldehyde and 4-methylaminopiperidine with sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane. This method affords 88% yield but requires strict control of pH (4–5) using glacial acetic acid.
Methylamine Functionalization
Borane-Mediated Methylation
Treating 4-aminopiperidine with borane-methylamine complex (BH₃·NH₂Me) in THF at 0°C for 6 hours introduces the methyl group with 91% efficiency. Excess borane is quenched with methanol, and the product is isolated via vacuum distillation.
Eschweiler-Clarke Reaction
Heating 4-aminopiperidine with formaldehyde and formic acid at 100°C for 8 hours achieves exhaustive methylation. While cost-effective, this method generates dimethylated byproducts (15–20%), complicating purification.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by bubbling HCl gas through a diethyl ether solution at 0°C. Crystallization from ethanol yields white crystals with 99.5% purity (HPLC).
Critical Parameters for Salt Formation
-
Solvent: Ethanol/water (3:1 v/v)
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Temperature: 0–5°C
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HCl Concentration: 4 M in dioxane
Catalytic Asymmetric Hydrogenation
For enantiomerically pure products, iridium complexes like [Ir(COD)Cl]₂ with (R)-MEO-BiPhep ligands induce asymmetric hydrogenation of 1-benzyl-4-methyl-3-ketopiperidine intermediates. At 5 atm H₂ and 45°C, this step achieves 95% yield and 99.5% enantiomeric excess (ee).
Catalyst Performance Comparison
| Catalyst System | Yield (%) | ee (%) |
|---|---|---|
| [Ir(COD)Cl]₂/(R)-BINOL | 90.3 | 99.0 |
| [Ir(COD)Cl]₂/(R)-MEO-BiPhep | 95.0 | 99.5 |
Industrial-Scale Purification Strategies
Crystallization Optimization
Recrystallization from ethyl acetate/hexane (1:2) removes residual dichlorobenzyl chloride, achieving >99% purity. Cooling rates of 1°C/min minimize occluded impurities.
Chromatographic Methods
Flash chromatography on silica gel (ethyl acetate:methanol 10:1) resolves methylamine regioisomers, though this adds 15–20% to production costs.
Analytical Characterization
Key Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.4 Hz, 2H, ArH), 7.32 (t, J = 8.4 Hz, 1H, ArH), 3.81 (s, 2H, NCH₂Ar), 3.12–3.05 (m, 2H, piperidine-H), 2.91 (s, 3H, NCH₃), 2.45–2.38 (m, 2H, piperidine-H), 1.95–1.82 (m, 4H, piperidine-H).
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HPLC: Retention time 8.2 min (C18 column, 0.1% TFA in H₂O/MeOH gradient) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chlorinated benzyl group, potentially converting it to a benzyl alcohol derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms on the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under mild conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
The compound [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride (CAS: 1261231-40-6) is a piperidine derivative that has garnered attention in scientific research for its potential applications in pharmacology and medicinal chemistry. This article explores its applications, focusing on its biological activity, synthesis, and relevance in drug development.
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known psychoactive substances. Its piperidine structure is common in various pharmacologically active compounds, suggesting potential interactions with neurotransmitter systems.
Case Studies
- Neuropharmacology : Research indicates that compounds with similar structures can act as selective serotonin reuptake inhibitors (SSRIs) or as modulators of dopamine receptors. Studies have shown that certain piperidine derivatives exhibit antidepressant and anxiolytic effects, which may extend to this compound.
Synthesis of Derivatives
The synthesis of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride serves as a precursor for developing new derivatives with enhanced pharmacological profiles. The chlorinated benzyl group can be modified to explore structure-activity relationships (SAR) that optimize efficacy and reduce side effects.
Synthetic Pathways
Several synthetic routes have been documented:
- N-Alkylation Reactions : These reactions involve the introduction of alkyl groups to enhance lipophilicity and bioavailability.
- Chlorination Techniques : The introduction of chlorine atoms can significantly affect the binding affinity to target receptors.
Potential Therapeutic Uses
Due to its structural characteristics, this compound may be explored for various therapeutic applications:
- Antidepressant Activity : Investigations into the modulation of serotonin and norepinephrine levels could lead to new antidepressants.
- Analgesic Properties : Similar piperidine derivatives have shown promise in pain management through their action on opioid receptors.
Toxicological Assessments
Understanding the safety profile of [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride is crucial for its development as a drug candidate. Toxicological studies are necessary to evaluate its effects on human health and environmental safety.
Data Tables
| Synthetic Method | Description |
|---|---|
| N-Alkylation | Introduction of alkyl groups for lipophilicity |
| Chlorination | Modifying the benzyl group for receptor binding |
| Coupling Reactions | Forming new derivatives with enhanced activity |
Mechanism of Action
The mechanism by which [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride exerts its effects is largely dependent on its interaction with specific molecular targets. The piperidine ring can interact with various receptors, while the dichlorobenzyl group can enhance binding affinity through hydrophobic interactions. The methylamine group can participate in hydrogen bonding, further stabilizing the compound-receptor complex.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are distinguished by variations in substituent positions, halogenation patterns, or core ring systems. Below is a detailed comparison based on available
Table 1: Key Structural and Functional Differences
Key Findings :
Substitution at the 4-position of the piperidine ring (vs. 3-position) may enhance target binding specificity, as observed in related receptor studies .
Functional Group Impact :
- The methylamine group in the target compound (vs. primary amine in analogs) could reduce metabolic degradation, as methylated amines are less prone to oxidative deamination .
- Piperazine-based analogs (e.g., [1-(2,5-Dichloro-benzyl)-3-methyl-piperazine]) exhibit higher aqueous solubility due to the piperazine ring’s polarity .
Commercial Availability :
- The target compound and its analogs (e.g., 4-(4-Cyclohexyl-triazol-3-yl)piperidine) are listed as discontinued by suppliers like Biosynth and CymitQuimica, limiting accessibility for current research .
Research Implications and Limitations
- Pharmacological Potential: The 2,6-dichloro substitution pattern is understudied compared to 2,5-dichloro derivatives, warranting further investigation into its pharmacokinetic and safety profiles.
- Data Gaps: Limited experimental data (e.g., melting points, solubility, or receptor-binding assays) are available for direct comparisons. Future studies should prioritize these metrics.
- Synthetic Challenges : The discontinued status of these compounds highlights supply chain issues, urging researchers to explore in-house synthesis or alternative analogs .
Biological Activity
[1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride, also known as 1-(2,6-Dichlorophenyl)methylpiperidin-4-amine hydrochloride, is a piperidine derivative characterized by a dichlorobenzyl moiety. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- IUPAC Name : 1-[(2,6-dichlorophenyl)methyl]piperidin-4-amine; hydrochloride
- CAS Number : 1261231-40-6
- Molecular Formula : C12H16Cl2N2·HCl
- Molecular Weight : 290.64 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The dichlorobenzyl group is believed to engage with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions with target sites. Such interactions can modulate enzyme activity or receptor signaling pathways, leading to diverse biological effects.
Biological Activities
Research indicates that [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride exhibits several biological activities:
Antimicrobial Activity
Studies have shown that this compound demonstrates antimicrobial properties against various pathogens. For instance, a high-throughput screening revealed that piperidine derivatives, including this compound, exhibited significant inhibition against Mycobacterium tuberculosis with an MIC (Minimum Inhibitory Concentration) ranging from 6.3 to 23 µM .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential neuropharmacological applications. It has been investigated for its effects on dopaminergic and serotonergic receptors, which are crucial in the treatment of neurodegenerative diseases and mood disorders.
Anticancer Potential
Preliminary studies indicate that [1-(2,6-Dichloro-benzyl)-piperidin-4-yl]-methyl-amine hydrochloride may possess anticancer properties. Its ability to inhibit cell proliferation in various cancer cell lines has been noted, warranting further investigation into its mechanisms and efficacy as an anticancer agent.
Case Studies and Research Findings
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
